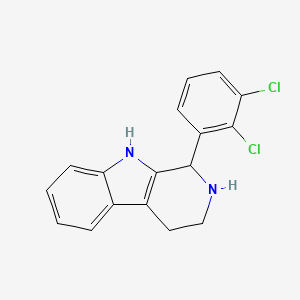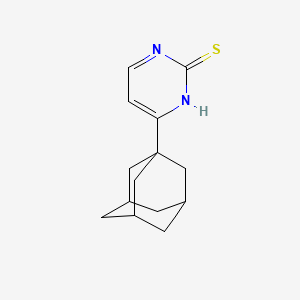![molecular formula C15H23N5O2 B6073604 4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as PPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPM is a morpholine-based compound that has been designed to target specific receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine's mechanism of action involves the modulation of the sigma-1 receptor. By binding to this receptor, this compound can regulate calcium signaling and reduce oxidative stress, leading to neuroprotective effects. This compound has also been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to neurodegenerative diseases. This compound has also been found to improve mitochondrial function, which is important for cellular energy production. Additionally, this compound has been shown to enhance synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine's selectivity for the sigma-1 receptor makes it a promising candidate for the treatment of various neurological disorders. However, its limited solubility and stability can make it difficult to work with in laboratory experiments. Additionally, more research is needed to fully understand this compound's pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several potential future directions for research on 4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine. One area of interest is the development of this compound analogs with improved solubility and stability. Additionally, more research is needed to understand the long-term effects of this compound and its potential for clinical applications. Finally, this compound's potential as a tool for studying the sigma-1 receptor and its role in various cellular functions warrants further investigation.
Synthesemethoden
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine can be synthesized using a variety of methods, including the use of microwave irradiation and the use of palladium catalysts. In one study, this compound was synthesized using a one-pot, three-component reaction that involved the condensation of 4-pyrimidinylamine, 4-bromo-1-butanol, and 4-piperazinecarboxaldehyde in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been extensively studied for its potential applications in neuroscience research. It has been shown to selectively bind to the sigma-1 receptor, a protein that is involved in various cellular functions, including calcium signaling and apoptosis. This compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
Eigenschaften
IUPAC Name |
1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-2-15(21)20-5-3-18(4-6-20)13-11-14(17-12-16-13)19-7-9-22-10-8-19/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLSCPMICQPJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B6073534.png)
![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)

![5-(3,4-dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6073565.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)

![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
![3-methyl-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6073605.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methylphenyl)propanamide](/img/structure/B6073606.png)
![ethyl 5-(4-ethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073612.png)
